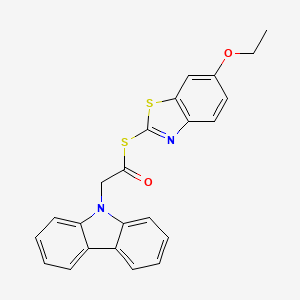

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate

Description

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate is a heterocyclic thioester compound combining a benzothiazole moiety substituted with an ethoxy group at position 6 and a carbazole group linked via an ethanethioate bridge. The benzothiazole core is known for its electron-deficient aromatic system, while the carbazole moiety contributes π-conjugation and redox activity, making the compound a candidate for optoelectronic materials or bioactive agents .

Properties

Molecular Formula |

C23H18N2O2S2 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

S-(6-ethoxy-1,3-benzothiazol-2-yl) 2-carbazol-9-ylethanethioate |

InChI |

InChI=1S/C23H18N2O2S2/c1-2-27-15-11-12-18-21(13-15)28-23(24-18)29-22(26)14-25-19-9-5-3-7-16(19)17-8-4-6-10-20(17)25/h3-13H,2,14H2,1H3 |

InChI Key |

BJUFHTOEILDWJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)SC(=O)CN3C4=CC=CC=C4C5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 9H-carbazole-9-yl ethanethioate. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Carbazole Family

The compound shares structural similarities with several derivatives reported in the literature:

Key Observations :

- Electron-Deficient vs. Electron-Rich Cores : Benzothiazole (as in the target compound) exhibits stronger electron deficiency compared to thiadiazole or oxadiazole, influencing binding affinity in biological systems .

- Substituent Effects : The ethoxy group in the target compound likely enhances solubility and metabolic stability compared to methyl or halogenated substituents in analogues .

Biological Activity

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential applications of this compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following linear formula:

This structure features a benzothiazole moiety linked to a carbazole derivative, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, a study on related benzothiazole compounds demonstrated their efficacy against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/mL, suggesting that these compounds can be effective alternatives to traditional antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzothiazole Derivative 1 | 250 | Staphylococcus aureus |

| Benzothiazole Derivative 2 | 125 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have shown that carbazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structures have been reported to inhibit cancer cell growth by interfering with specific signaling pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several benzothiazole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial potency.

- Case Study on Anticancer Properties : In vitro studies on carbazole derivatives revealed that they could induce apoptosis in breast cancer cells through the activation of caspases, highlighting their potential as chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in microorganisms or cancer cells.

- DNA Intercalation : Compounds with carbazole structures can intercalate into DNA, leading to the inhibition of replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.